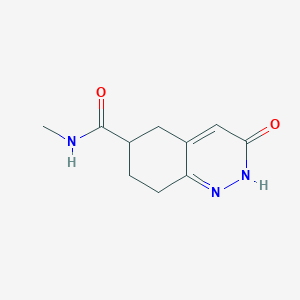

N-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide

Description

Properties

Molecular Formula |

C10H13N3O2 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

N-methyl-3-oxo-5,6,7,8-tetrahydro-2H-cinnoline-6-carboxamide |

InChI |

InChI=1S/C10H13N3O2/c1-11-10(15)6-2-3-8-7(4-6)5-9(14)13-12-8/h5-6H,2-4H2,1H3,(H,11,15)(H,13,14) |

InChI Key |

MMHJMHDWOFBFTR-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1CCC2=NNC(=O)C=C2C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a substituted aniline with a cyclic ketone in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of hexahydrocinnoline compounds exhibit significant anticancer properties. For instance, studies have shown that certain analogs can inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis .

Case Study:

A study highlighted the synthesis of quinazoline derivatives that demonstrated potent anticancer activity against several tumor cell lines. Although not directly involving N-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide, it provides insight into the potential applications of similar compounds in cancer therapy .

Antiviral Activity

Recent advances in medicinal chemistry have revealed that heterocyclic compounds like N-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline derivatives can possess antiviral properties. Research indicates that these compounds can inhibit viral replication by targeting specific viral enzymes or cellular pathways crucial for viral life cycles .

Case Study:

A study focused on various heterocyclic compounds demonstrated their ability to inhibit influenza A virus strains through mechanisms not involving traditional antiviral targets like neuraminidase . This suggests a promising avenue for further exploration with N-Methyl-3-oxo derivatives.

Synthetic Methods

The synthesis of N-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline derivatives typically involves multi-step organic reactions. Key methods include:

- Cyclization Reactions: These are essential for forming the hexahydrocinnoline core structure.

- Functional Group Modifications: Alterations to carboxamide groups can enhance biological activity and selectivity.

Potential Therapeutic Uses

The unique structural features of N-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline suggest potential applications in:

- Neurological Disorders: Compounds with similar structures have been investigated for neuroprotective effects.

- Metabolic Disorders: There is ongoing research into their role in modulating metabolic pathways relevant to conditions like obesity and diabetes.

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide with three structurally related compounds from the provided evidence:

Functional Group Analysis

- Carboxamide vs. However, carboxylic acids are more acidic (pKa ~4-5), which could influence solubility and ionization under physiological conditions .

- Substituent Effects : The methyl group in the target compound introduces steric hindrance but less bulk compared to ethyl or isobutyl substituents in analogs . Smaller substituents may improve membrane permeability in drug design contexts.

Core Structure Differences

- The quinoline-based compound diverges significantly due to its larger, multi-substituted aromatic system and bromo/chloro groups, which likely enhance halogen bonding and metabolic stability but reduce solubility.

Biological Activity

N-Methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxamide is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 207.23 g/mol |

| CAS Number | 851169-06-7 |

This compound features a hexahydro structure with both ketone and carboxamide functional groups, contributing to its diverse biological activities .

Antimicrobial Properties

Research indicates that derivatives of cinnoline compounds exhibit significant antimicrobial activity. For instance:

- Antibacterial Activity : N-Methyl-3-oxo derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The potency varies with structural modifications; halogenated derivatives tend to be more active .

- Antifungal Activity : Compounds within this class also demonstrate antifungal properties against organisms like Candida albicans and Aspergillus niger, with specific substitutions enhancing efficacy .

Anticancer Activity

The anticancer potential of N-Methyl-3-oxo derivatives has been explored in several studies:

- Cell Line Studies : In vitro studies have shown that certain derivatives exhibit cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), with IC values indicating potent inhibition of cell proliferation .

- Mechanism of Action : The mechanism often involves the induction of apoptosis through the activation of caspases and the generation of reactive oxygen species (ROS). Some studies suggest these compounds act as inhibitors of topoisomerase enzymes, which are critical for DNA replication and repair .

Study 1: Antimicrobial Efficacy

A study evaluated several N-Methyl-cinnoline derivatives against a panel of bacteria and fungi. Results indicated that halogenated compounds exhibited the highest activity levels compared to their non-halogenated counterparts. The most effective compound showed a minimum inhibitory concentration (MIC) of 2.3 µM against Mycobacterium tuberculosis under iron-deficient conditions .

Study 2: Anticancer Activity

In another investigation focused on anticancer properties, N-Methyl derivatives were tested on leukemia cell lines. The results demonstrated significant cytotoxicity with IC values ranging from 45 nM to 85 nM for different cell lines. The compounds induced apoptosis and disrupted mitochondrial function, highlighting their potential as therapeutic agents in cancer treatment .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.